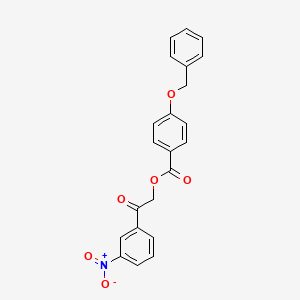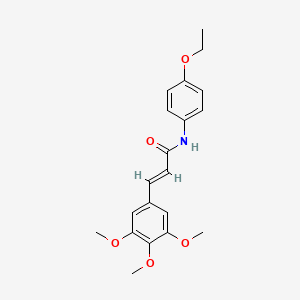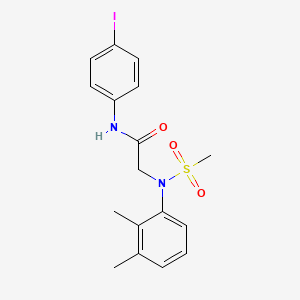
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as CMMPA, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. CMMPA belongs to the class of acrylamides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide involves its interaction with various cellular targets such as enzymes, receptors, and signaling pathways. This compound has been shown to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. This compound also interacts with receptors such as the cannabinoid receptor 1, which is involved in pain sensation and appetite regulation. Additionally, this compound modulates signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to reduced cell proliferation. Inflammation research has demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also readily available from commercial sources, which reduces the need for complex synthesis procedures. However, this compound has some limitations for lab experiments, including its low solubility in water, which can limit its use in certain assays. Additionally, this compound has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the investigation of the in vivo effects of this compound in animal models of disease. Additionally, the identification of new cellular targets and signaling pathways for this compound could lead to the development of novel therapeutic strategies. Finally, the development of new analogs of this compound with improved pharmacological properties could expand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO2/c1-16-8-11-19(15-22(16)24)25-23(26)21(18-6-4-3-5-7-18)14-17-9-12-20(27-2)13-10-17/h3-15H,1-2H3,(H,25,26)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJQCKGIRPYHSR-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-chloro-6-fluorophenyl)-5-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-isoxazolecarboxamide](/img/structure/B3553821.png)
![N~1~-(3-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3553832.png)

![N-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3553848.png)
![3-allyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3553852.png)
![4-(propionylamino)-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3553854.png)
![N~1~-cyclopentyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3553862.png)
![3-(2,4-dichlorophenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acrylamide](/img/structure/B3553871.png)
![dimethyl 2-[(4-phenylbutanoyl)amino]terephthalate](/img/structure/B3553876.png)

![3-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B3553898.png)